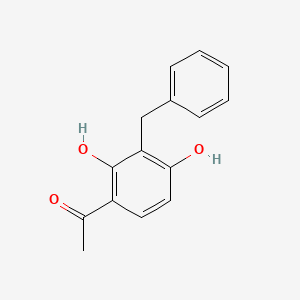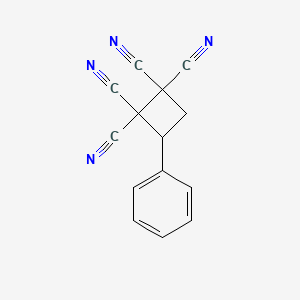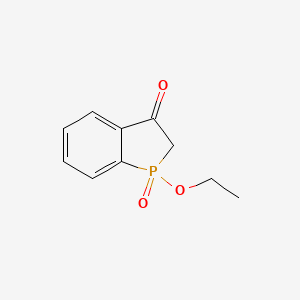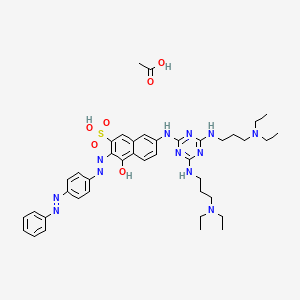![molecular formula C40H26BaN4O8S2 B14463610 barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate CAS No. 73612-37-0](/img/structure/B14463610.png)
barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves the diazotization of 2-hydroxy naphthaldehyde followed by coupling with naphthalene-2-sulfonic acid. The reaction typically occurs under acidic conditions with the presence of sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The hydroxyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Another lithol red pigment with similar properties but different metal ion.
Ammonium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Similar structure but with ammonium ion instead of barium.
Uniqueness
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts specific properties such as increased stability and distinct coloration compared to its sodium and ammonium counterparts .
Properties
CAS No. |
73612-37-0 |
|---|---|
Molecular Formula |
C40H26BaN4O8S2 |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-19-10-7-13-3-1-2-4-18(13)20(19)22-21-16-8-5-15-12-17(27(24,25)26)9-6-14(15)11-16;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
SDGBQSGXKCTLOD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


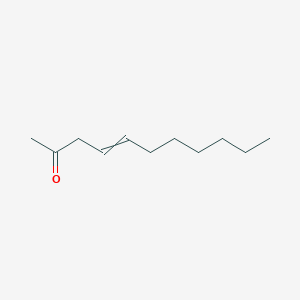

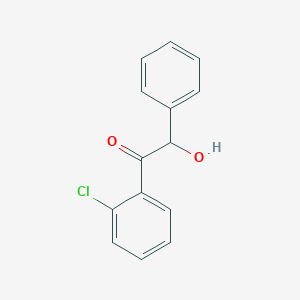
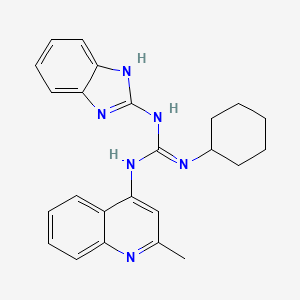
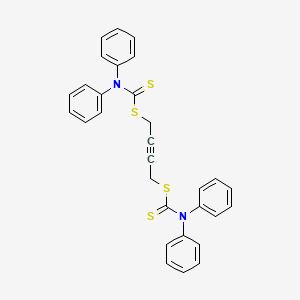
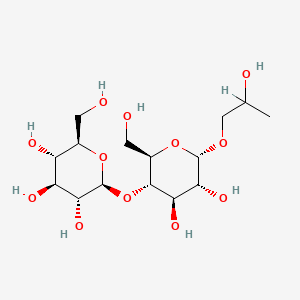



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
